molecular formula C15H23NO B5768784 1-[2-(2,4,6-Trimethylphenoxy)ethyl]pyrrolidine

1-[2-(2,4,6-Trimethylphenoxy)ethyl]pyrrolidine

Cat. No.: B5768784
M. Wt: 233.35 g/mol
InChI Key: FKYNSFVUPCDRER-UHFFFAOYSA-N
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Description

1-[2-(2,4,6-Trimethylphenoxy)ethyl]pyrrolidine is a chemical compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol . This compound features a pyrrolidine ring attached to a 2-(2,4,6-trimethylphenoxy)ethyl group, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 1-[2-(2,4,6-Trimethylphenoxy)ethyl]pyrrolidine typically involves the reaction of 2-(2,4,6-trimethylphenoxy)ethyl bromide with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-(2,4,6-Trimethylphenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(2,4,6-Trimethylphenoxy)ethyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, aiding in the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(2,4,6-Trimethylphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The trimethylphenoxy group may enhance the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

1-[2-(2,4,6-Trimethylphenoxy)ethyl]pyrrolidine can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of the pyrrolidine ring and the trimethylphenoxy group, offering distinct chemical and biological activities.

Properties

IUPAC Name

1-[2-(2,4,6-trimethylphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-10-13(2)15(14(3)11-12)17-9-8-16-6-4-5-7-16/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYNSFVUPCDRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCN2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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